N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
Description
The compound N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a structurally complex heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group, a methylene-linked phenylacetamide moiety, and a thioether bridge connecting to a pyrazole ring. The pyrazole ring is further substituted with 4-fluorophenyl and thiophen-2-yl groups (Fig. 1).
The synthesis likely involves S-alkylation of a 1,2,4-triazole-3-thione precursor with a halogenated pyrazole derivative, a strategy analogous to the preparation of S-alkylated triazoles described in . Key characterization techniques include IR spectroscopy (absence of νS-H at ~2500–2600 cm⁻¹ confirms thione tautomer conversion) and NMR spectroscopy (distinct signals for ethoxyphenyl, fluorophenyl, and thiophenyl groups) .
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31FN6O3S2/c1-2-44-27-16-14-26(15-17-27)40-31(21-36-32(42)19-23-7-4-3-5-8-23)37-38-34(40)46-22-33(43)41-29(24-10-12-25(35)13-11-24)20-28(39-41)30-9-6-18-45-30/h3-18,29H,2,19-22H2,1H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDBJEZVWUJHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide (referred to as Compound A ) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Compound A features a diverse array of functional groups that contribute to its biological activity. The presence of the triazole ring, pyrazole , and thioether linkage are notable for their roles in various biological interactions. The molecular formula is with a molecular weight of approximately 486.56 g/mol.
The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : Compound A has been shown to inhibit various enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and viral replication.
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary studies suggest that Compound A may induce apoptosis in cancer cells by activating caspase pathways.
Biological Activity Overview
Case Study 1: Antiviral Activity
In a study published in European PMC, Compound A was tested against Herpes Simplex Virus (HSV) in Vero cells. The compound showed a significant reduction in viral load with an IC50 value of approximately 10 µM, indicating strong antiviral potential while maintaining low cytotoxicity (CC50 > 100 µM) .
Case Study 2: Anticancer Efficacy
Research conducted on various cancer cell lines demonstrated that Compound A induces apoptosis through the mitochondrial pathway. A study reported that treatment with 20 µM of Compound A resulted in a 70% reduction in cell viability in breast cancer cells after 48 hours . The mechanism was linked to the activation of caspase-3 and caspase-9 pathways.
Case Study 3: Antimicrobial Testing
A comprehensive antimicrobial assay revealed that Compound A exhibited potent activity against both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting its potential as an antimicrobial agent .
Research Findings and Implications
Recent research highlights the versatility of Compound A as a promising candidate for drug development across multiple therapeutic areas:
- Antimicrobial Development : The compound's efficacy against resistant bacterial strains positions it as a potential lead for new antibiotics.
- Cancer Therapy : Its ability to induce apoptosis suggests that further exploration could lead to novel anticancer therapies.
- Viral Infections : Given its antiviral properties, Compound A may contribute to the development of treatments for viral infections resistant to current therapies.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing triazole and pyrazole rings have been widely studied for their antimicrobial properties. Research indicates that derivatives of such compounds exhibit significant activity against a range of pathogens, including bacteria and fungi .
- Anticancer Properties : The incorporation of thiophene and pyrazole rings has shown promise in anticancer research. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . For instance, certain derivatives of triazoles have been reported to exhibit cytotoxic effects against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines .
- Anti-inflammatory Effects : Research has suggested that compounds with the triazole moiety can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The anti-inflammatory activity can be attributed to their ability to inhibit pro-inflammatory cytokines .
Material Science Applications
- Nonlinear Optical Properties : Triazoles are known for their nonlinear optical properties, which make them suitable for applications in photonics and optoelectronics. The synthesis of novel derivatives has been explored to enhance these properties for use in advanced materials .
- Agrochemical Applications : Triazole derivatives are also being investigated as agrochemicals due to their effectiveness as fungicides. Their ability to interfere with fungal biosynthesis pathways makes them valuable in agricultural applications .
Synthesis and Characterization
The synthesis of N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide typically involves multi-step reactions starting from simpler precursors. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .
Case Study 1: Anticancer Activity
A study conducted on a series of triazole derivatives revealed that specific modifications led to increased cytotoxicity against A-549 lung cancer cells. The introduction of ethoxy and fluorophenyl groups enhanced the interaction with cellular targets, leading to improved efficacy compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing various triazole derivatives showed promising results against multi-drug resistant bacterial strains. The study highlighted the importance of structural diversity in enhancing antimicrobial activity, suggesting that compounds similar to N-((4-(4-ethoxyphenyl)-5... could serve as lead compounds for further development .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Diversity : The target compound’s triazole-pyrazole fusion contrasts with thiazole () and thiadiazole () cores, which may alter electronic properties and bioavailability.
Substituent Effects :
- The 4-ethoxyphenyl group enhances lipophilicity compared to 4-methoxyphenyl () or 4-nitrophenyl ().
- The thiophen-2-yl substituent (electron-rich heterocycle) may improve π-π stacking in biological targets compared to purely phenyl-substituted analogs .
- The fluorophenyl group, common in pharmaceuticals, likely enhances metabolic stability and binding affinity .
Synthetic Flexibility : S-alkylation (used for the target compound) is a versatile strategy shared with ’s triazole derivatives but differs from cyclocondensation routes in and .
Spectral and Crystallographic Comparisons
- IR Spectroscopy : The absence of νC=O (~1663–1682 cm⁻¹) in the target compound’s triazole core confirms cyclization, similar to triazole-thiones in . Thione tautomerization is evidenced by νC=S at 1247–1255 cm⁻¹ .
- NMR Spectroscopy : Distinct signals for the ethoxyphenyl (-OCH₂CH₃: δ 1.3–1.5 ppm, triplet; δ 4.0–4.2 ppm, quartet) and fluorophenyl (¹⁹F NMR: δ -115 to -120 ppm) groups align with data from and .
Pharmacological Potential and Limitations
- Advantages Over Analogs :
- Limitations :
- The compound’s high molecular weight (~650 g/mol) may reduce oral bioavailability, a common issue with polyheterocyclic systems.
- Synthetic complexity (multiple coupling steps) could hinder large-scale production compared to simpler analogs in and .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves intramolecular cyclization of thiosemicarbazides under reflux with ethyl alcohol, followed by sequential additions of aryl isothiocyanates. Key parameters include temperature control (70–80°C), stoichiometric ratios of reactants (e.g., 70 mmol hydrazide derivatives), and purification via column chromatography. Optimization is achieved through iterative adjustments of solvent polarity and reaction duration, monitored by TLC .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural confirmation employs a combination of spectral methods:
- 1H/13C NMR for verifying substituent positions and electronic environments.
- IR spectroscopy to identify functional groups (e.g., thione C=S stretches at ~1200 cm⁻¹).
- HPLC or GC-MS for assessing purity (>95%) and ruling out byproducts .
Q. What preliminary assays are used to evaluate biological activity?
Initial screening includes:
- Antimicrobial assays : Broth microdilution (MIC determination against Gram+/− bacteria and fungi).
- Enzyme inhibition studies : Target-specific assays (e.g., COX-2 or kinase inhibition) using fluorometric/colorimetric substrates.
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can contradictions in pharmacological data (e.g., varying IC50 values across studies) be resolved?
Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or cellular model heterogeneity. Mitigation strategies include:
Q. What role do non-covalent interactions play in the compound’s crystallization and stability?
Non-covalent interactions (π-π stacking between aromatic rings, hydrogen bonding via acetamide groups) dictate crystal packing and solubility. Single-crystal X-ray diffraction reveals dominant interactions, such as thiophene–phenyl π-stacking (3.5–4.0 Å distances), which influence thermodynamic stability and bioavailability .
Q. How can computational methods enhance the design of derivatives with improved target affinity?
- Molecular docking : AutoDock Vina or Schrödinger Suite identifies binding poses in target proteins (e.g., COX-2 or EGFR kinases).
- MD simulations : Assess ligand-protein stability over 100-ns trajectories, calculating RMSD/RMSF values.
- QSAR models : Use topological descriptors (e.g., LogP, polar surface area) to predict bioactivity .
Q. What experimental approaches address tautomeric equilibria (e.g., thione-thiol forms) in biological assays?
Tautomerism is characterized via:
- UV-Vis spectroscopy : Monitoring absorbance shifts in solvents of varying polarity.
- 15N NMR : Detects nitrogen environment changes. Biological activity discrepancies are resolved by locking tautomers via methylation or using rigid analogs .
Q. How can flow chemistry improve the scalability and reproducibility of synthesis?
Continuous-flow systems (e.g., microreactors) enable precise control over residence time and temperature, reducing side reactions. Design of Experiments (DoE) optimizes parameters (e.g., reactant flow rates, catalyst loading), validated by in-line HPLC for real-time purity assessment .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Spectral Interpretation : Reference computational tools (e.g., ACD/Labs or MestReNova) for peak assignment in complex NMR spectra.
- Crystallography : Use SHELX suite for refining X-ray data, emphasizing disorder modeling for flexible substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
